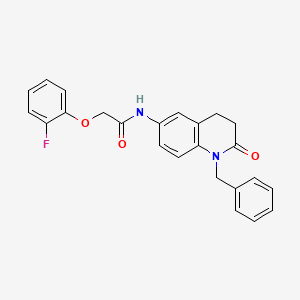

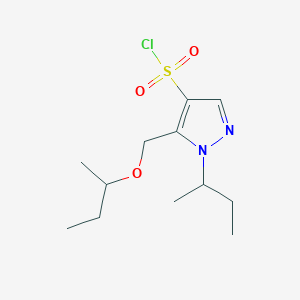

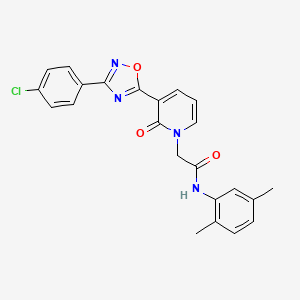

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide, also known as BTFPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTFPA is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes, including cell growth, differentiation, and apoptosis.

Aplicaciones Científicas De Investigación

Binding Characteristics and Potential for Brain Studies

- Binding Characteristics in Brain Studies : A study investigated the binding characteristics of a related compound, [3H]DAA1106, a potent and selective ligand for peripheral benzodiazepine receptors, in mitochondrial fractions of the rat brain. The findings suggest that [3H]DAA1106 could be useful for elucidating physiological relevance of events mediated through peripheral benzodiazepine receptors (Chaki et al., 1999).

Imaging and Diagnostics

- PET Imaging of Monkey Brain : Research on 18F-labeled PET ligands related to this compound, namely 18F-FEAC and 18F-FEDAC, explored their kinetics in the monkey brain and their application in imaging of translocator protein (TSPO) in the infarcted rat brain. This suggests potential uses in neuroimaging and diagnostics (Yui et al., 2010).

Structural and Fluorescence Studies

- Structural Aspects and Fluorescence : A study focused on the structural aspects of two amide-containing isoquinoline derivatives, revealing their potential in forming crystalline salts and complexes with enhanced fluorescence emission. This highlights the compound's utility in materials science and fluorescence applications (Karmakar et al., 2007).

Antitumor Activity

- Synthesis and Antitumor Activity : Research into novel 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related, demonstrated broad spectrum antitumor activity. This indicates potential applications in cancer research and therapy (Al-Suwaidan et al., 2016).

Herbicidal Applications

- Herbicidal Activity : A study explored the herbicidal activity of compounds including 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, indicating potential agricultural applications (Huang et al., 2005).

Enzyme Inhibition Studies

- Acetylcholinesterase Inhibition : Research on phenoxyacetone and related compounds showed competitive inhibition of acetylcholinesterase, indicating possible applications in neuroscience and pharmacology (Dafforn et al., 1982).

Synthesis and Chemical Properties

- Novel Synthesis Routes : Studies have described novel synthesis routes to compounds structurally related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide, indicating its potential in synthetic chemistry (Wenpeng et al., 2014).

Oxidation and Degradation Studies

- Oxidation Chemistry : The advanced oxidation chemistry of paracetamol, a related compound, was investigated, revealing insights into degradation pathways and the formation of nitrogenous and non-nitrogenous degradation products (Vogna et al., 2002).

Propiedades

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3/c25-20-8-4-5-9-22(20)30-16-23(28)26-19-11-12-21-18(14-19)10-13-24(29)27(21)15-17-6-2-1-3-7-17/h1-9,11-12,14H,10,13,15-16H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTXUZKRQDXYNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

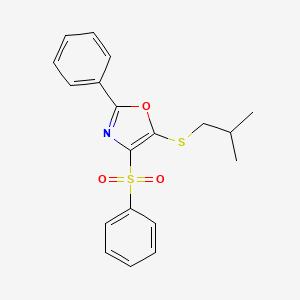

![2-methyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B2954438.png)

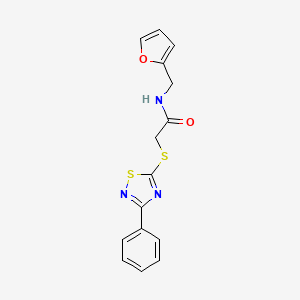

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2954444.png)

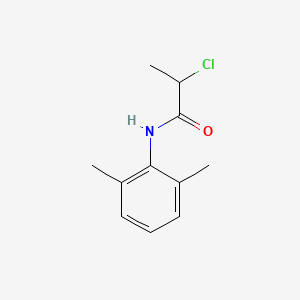

![1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N-methylethanamine;dihydrochloride](/img/structure/B2954451.png)

![1,1,1-Trifluoro-3-{[(2-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B2954461.png)